molecular formula C19H17NO3 B11567442 3-(Naphthalen-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(Naphthalen-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B11567442
M. Wt: 307.3 g/mol
InChI Key: MFZAXXIWMFKGSC-UHFFFAOYSA-N
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Description

3-[(NAPHTHALEN-1-YL)CARBAMOYL]BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a naphthalene moiety with a bicyclo[221]heptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(NAPHTHALEN-1-YL)CARBAMOYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is the reaction of naphthalene-1-carboxylic acid with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[(NAPHTHALEN-1-YL)CARBAMOYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-[(NAPHTHALEN-1-YL)CARBAMOYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-[(NAPHTHALEN-1-YL)CARBAMOYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(NAPHTHALEN-1-YL)CARBAMOYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of the naphthalene and bicyclo[2.2.1]heptene structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

3-(naphthalen-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C19H17NO3/c21-18(16-12-8-9-13(10-12)17(16)19(22)23)20-15-7-3-5-11-4-1-2-6-14(11)15/h1-9,12-13,16-17H,10H2,(H,20,21)(H,22,23)

InChI Key

MFZAXXIWMFKGSC-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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